Pri-724

Catalog No.
S548511
CAS No.
1422253-38-0
M.F
C33H35N6O7P
M. Wt
658.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pri-724

CAS Number

1422253-38-0

Product Name

Pri-724

IUPAC Name

[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate

Molecular Formula

C33H35N6O7P

Molecular Weight

658.6 g/mol

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1

InChI Key

VHOZWHQPEJGPCC-AZXNYEMZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PRI724; PRI-724; PRI 724; C-82 prodrug; ICG-001 analog; ICG001 analog; ICG 001 analog;

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

The exact mass of the compound (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide is 658.2305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PRI-724 (CAS 1422253-38-0), also known as foscenvivint, is a highly selective, second-generation CBP/β-catenin antagonist and the engineered phosphorylated prodrug of the active moiety C-82. In procurement and material selection, PRI-724 is prioritized for its ability to selectively disrupt the interaction between β-catenin and CREB-binding protein (CBP) without affecting the related p300 co-activator, thereby shifting cellular signaling from proliferation to differentiation. Crucially, as a phosphate ester prodrug, PRI-724 was specifically designed to overcome the severe pharmacokinetic and aqueous solubility limitations of first-generation analogs like ICG-001 . This structural optimization makes PRI-724 the mandatory benchmark compound for translational in vivo workflows targeting fibrosis, oncology, and immune cell modulation.

Substituting PRI-724 with generic upstream Wnt pathway inhibitors (such as porcupine inhibitors like LGK974) fundamentally alters the experimental outcome by broadly shutting down all canonical Wnt signaling, rather than selectively modulating the CBP/p300 transcriptional switch. Furthermore, attempting to substitute PRI-724 with its first-generation structural predecessor, ICG-001, introduces severe formulation and processability bottlenecks. ICG-001's extreme hydrophobicity (<1 mg/mL aqueous solubility) necessitates harsh, high-concentration cosolvent mixtures (e.g., DMSO, PEG300, and Tween-80) that confound in vivo toxicity readouts and restrict systemic administration routes . PRI-724’s specific phosphate prodrug architecture is therefore non-interchangeable for workflows requiring reliable in vivo bioavailability and targeted CBP antagonism without vehicle-induced artifacts.

Prodrug Architecture Overcomes First-Generation Solubility and Formulation Bottlenecks

PRI-724 was specifically developed as a phosphorylated prodrug to resolve the critical formulation barriers of first-generation CBP/β-catenin inhibitors. While the parent analog ICG-001 exhibits poor aqueous solubility and requires complex, potentially toxic excipient mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80) for systemic dosing, PRI-724's phosphate ester design allows for rapid in vivo hydrolysis to the active metabolite C-82. This structural modification enables standard systemic administration (e.g., 0.4 mg/mouse IP or IV) in translational models without the confounding vehicle toxicity associated with ICG-001 [1].

Evidence DimensionIn vivo formulation requirement and aqueous processability
Target Compound DataPRI-724 (Phosphate prodrug): Enables standard systemic dosing (IP/IV) without high-burden organic cosolvents.
Comparator Or BaselineICG-001: Highly hydrophobic (<1 mg/mL aqueous solubility), requiring harsh DMSO/PEG/Tween excipients.
Quantified DifferenceElimination of high-concentration organic cosolvent requirements for systemic in vivo efficacy.
ConditionsIn vivo systemic administration for fibrosis and oncology models

Buyers conducting in vivo studies must prioritize PRI-724 over ICG-001 to avoid vehicle-induced toxicity and ensure reliable pharmacokinetic delivery to target tissues.

Precision Modulation of the Wnt Transcriptional Switch vs. Broad Inhibitors

Unlike upstream Wnt inhibitors that indiscriminately suppress all β-catenin activity, PRI-724 provides precision modulation at the transcriptional level. PRI-724 selectively binds to the N-terminus of CBP (IC50 ~150 nM for the active moiety) to disrupt the CBP/β-catenin complex, while completely sparing the highly homologous p300/β-catenin interaction [1]. This forces β-catenin to utilize p300 as its co-activator, actively driving cellular differentiation rather than merely halting proliferation. Broad-spectrum alternatives like Porcupine inhibitors (e.g., IWP-2 or LGK974) fail to achieve this functional switch, as they block the upstream production of Wnt ligands entirely.

Evidence DimensionCo-activator binding selectivity and downstream functional outcome
Target Compound DataPRI-724: Selectively disrupts CBP/β-catenin (IC50 ~150 nM) while maintaining p300/β-catenin signaling.
Comparator Or BaselineUpstream Wnt inhibitors (e.g., IWP-2, LGK974): Broadly abolish all β-catenin-mediated transcription.
Quantified Difference100% preservation of p300-mediated differentiation pathways versus complete canonical pathway shutdown.
ConditionsCell-based transcriptional reporter assays and co-immunoprecipitation models

Procurement for differentiation-focused research requires PRI-724's specific CBP antagonism, as generic Wnt inhibitors will inappropriately silence the entire pathway.

Bidirectional Control of Cellular Fate vs. Stemness Maintainers (IQ-1)

The selection of PRI-724 is highly dependent on the desired cellular phenotype, particularly when compared to other downstream Wnt modulators like IQ-1. PRI-724 actively reduces the expression of CBP/β-catenin target genes (such as survivin, c-Myc, and cyclin D1), selectively inducing apoptosis in carcinoma cells and promoting differentiation [1]. In direct contrast, IQ-1 binds to PR72/130 to block the p300/β-catenin interaction, thereby forcing the CBP/β-catenin interaction to maintain long-term pluripotency and stemness. This diametrically opposed functional output makes PRI-724 the mandatory choice for anti-fibrotic and anti-tumor applications, while IQ-1 is strictly reserved for stem cell expansion workflows.

Evidence DimensionDirectional control of β-catenin co-activator usage
Target Compound DataPRI-724: Forces p300/β-catenin interaction (induces differentiation and apoptosis).
Comparator Or BaselineIQ-1: Forces CBP/β-catenin interaction (maintains stemness and pluripotency).
Quantified DifferenceDiametrically opposed phenotypic outcomes based on specific co-activator blockade.
ConditionsStem cell and carcinoma cell culture models

Selecting the wrong Wnt modulator will yield the exact opposite biological result; PRI-724 must be procured when the goal is to drive differentiation and halt CBP-mediated proliferation.

Translational Anti-Fibrotic Modeling

Due to its optimized prodrug solubility and ability to downregulate CBP-mediated fibrotic gene expression, PRI-724 is the benchmark compound for in vivo models of hepatic (CCl4-induced), pulmonary (bleomycin-induced), and retinal fibrosis [1].

Oncology and Cancer Stem Cell Differentiation

PRI-724 is the preferred agent for targeting Wnt-driven malignancies (e.g., colon carcinoma, hepatocellular carcinoma, and melanoma), where its selective p300-shifting mechanism induces apoptosis in cancer stem cells without the off-target toxicity associated with broad Wnt pathway shutdown [1].

Immune Cell Modulation and Viral Reservoir Studies

Leveraging its ability to reduce the proliferation of stem cell memory T cells, PRI-724 is utilized in advanced immunological workflows, including models of antiretroviral therapy-suppressed viral infections, to promote T cell differentiation and target viral reservoirs [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

658.23048447 Da

Monoisotopic Mass

658.23048447 Da

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43Y934BBZ6

Wikipedia

Foscenvivint

Dates

Last modified: 08-15-2023
1: Okazaki H, Sato S, Koyama K, Morizumi S, Abe S, Azuma M, Chen Y, Goto H, Aono Y, Ogawa H, Kagawa K, Nishimura H, Kawano H, Toyoda Y, Uehara H, Kouji H, Nishioka Y. The novel inhibitor PRI-724 for Wnt/β-catenin/CBP signaling ameliorates bleomycin-induced pulmonary fibrosis in mice. Exp Lung Res. 2019 Jul 12:1-12. doi: 10.1080/01902148.2019.1638466. [Epub ahead of print] PubMed PMID: 31298961.
2: Rao P, Pang M, Qiao X, Yu H, Wang H, Yang Y, Ren X, Hu M, Chen T, Cao Q, Wang Y, Khushi M, Zhang G, Wang YM, Heok P'ng C, Nankivell B, Lee VW, Alexander SI, Zheng G, Harris DC. Promotion of β-catenin/Foxo1 signaling ameliorates renal interstitial fibrosis. Lab Invest. 2019 Jun 26. doi: 10.1038/s41374-019-0276-z. [Epub ahead of print] PubMed PMID: 31243340.
3: Osawa Y, Kojika E, Nishikawa K, Kimura M, Osakaya S, Miyauchi H, Kanto T, Kawakami Y, Kimura K. Programmed cell death ligand 1 (PD-L1) blockade attenuates metastatic colon cancer growth in cAMP-response element-binding protein (CREB)-binding protein (CBP)/β-catenin inhibitor-treated livers. Oncotarget. 2019 Apr 30;10(32):3013-3026. doi: 10.18632/oncotarget.26892. eCollection 2019 Apr 30. PubMed PMID: 31105882; PubMed Central PMCID: PMC6508964.
4: Kleszcz R, Szymańska A, Krajka-Kuźniak V, Baer-Dubowska W, Paluszczak J. Inhibition of CBP/β-catenin and porcupine attenuates Wnt signaling and induces apoptosis in head and neck carcinoma cells. Cell Oncol (Dordr). 2019 Aug;42(4):505-520. doi: 10.1007/s13402-019-00440-4. Epub 2019 May 14. PubMed PMID: 31089983.
5: Bocchicchio S, Tesone M, Irusta G. Convergence of Wnt and Notch signaling controls ovarian cancer cell survival. J Cell Physiol. 2019 May 13. doi: 10.1002/jcp.28775. [Epub ahead of print] PubMed PMID: 31087357.
6: Taiyab A, Holms J, West-Mays JA. β-Catenin/Smad3 Interaction Regulates Transforming Growth Factor-β-Induced Epithelial to Mesenchymal Transition in the Lens. Int J Mol Sci. 2019 Apr 27;20(9). pii: E2078. doi: 10.3390/ijms20092078. PubMed PMID: 31035577; PubMed Central PMCID: PMC6540099.
7: Cui Y, Wu X, Lin C, Zhang X, Ye L, Ren L, Chen M, Yang M, Li Y, Li M, Li J, Guan J, Song L. AKIP1 promotes early recurrence of hepatocellular carcinoma through activating the Wnt/β-catenin/CBP signaling pathway. Oncogene. 2019 Jul;38(27):5516-5529. doi: 10.1038/s41388-019-0807-5. Epub 2019 Apr 1. PubMed PMID: 30936461.
8: Chen Y, Wen H, Zhou C, Su Q, Lin Y, Xie Y, Huang Y, Qiu Q, Lin J, Huang X, Tan W, Min C, Wang C. TNF-α derived from M2 tumor-associated macrophages promotes epithelial-mesenchymal transition and cancer stemness through the Wnt/β-catenin pathway in SMMC-7721 hepatocellular carcinoma cells. Exp Cell Res. 2019 May 1;378(1):41-50. doi: 10.1016/j.yexcr.2019.03.005. Epub 2019 Mar 4. PubMed PMID: 30844387.
9: Mazzu YZ, Hu Y, Shen Y, Tuschl T, Singer S. miR-193b regulates tumorigenesis in liposarcoma cells via PDGFR, TGFβ, and Wnt signaling. Sci Rep. 2019 Mar 1;9(1):3197. doi: 10.1038/s41598-019-39560-0. PubMed PMID: 30824765; PubMed Central PMCID: PMC6397171.
10: Sun HY, Wang XL, Ma LC, Yang M, Yang HJ, Huang HW, Zhao GA. Influence of MiR-154 on myocardial apoptosis in rats with acute myocardial infarction through Wnt/β-catenin signaling pathway. Eur Rev Med Pharmacol Sci. 2019 Jan;23(2):818-825. doi: 10.26355/eurrev_201901_16896. PubMed PMID: 30720190.
11: Xiao L, Xu B, Zhou L, Tan RJ, Zhou D, Fu H, Li A, Hou FF, Liu Y. Wnt/β-catenin regulates blood pressure and kidney injury in rats. Biochim Biophys Acta Mol Basis Dis. 2019 Jun 1;1865(6):1313-1322. doi: 10.1016/j.bbadis.2019.01.027. Epub 2019 Jan 30. PubMed PMID: 30710617; PubMed Central PMCID: PMC6502648.
12: Zhang QW, Zhang XT, Tang CT, Lin XL, Ge ZZ, Li XB. EGFL6 promotes cell proliferation in colorectal cancer via regulation of the WNT/β-catenin pathway. Mol Carcinog. 2019 Jun;58(6):967-979. doi: 10.1002/mc.22985. Epub 2019 Mar 3. PubMed PMID: 30693973.
13: Fang F, VanCleave A, Helmuth R, Torres H, Rickel K, Wollenzien H, Sun H, Zeng E, Zhao J, Tao J. Targeting the Wnt/β-catenin pathway in human osteosarcoma cells. Oncotarget. 2018 Dec 4;9(95):36780-36792. doi: 10.18632/oncotarget.26377. eCollection 2018 Dec 4. PubMed PMID: 30613366; PubMed Central PMCID: PMC6298399.
14: Yang Y, Feng X, Liu X, Wang Y, Hu M, Cao Q, Zhang Z, Zhao L, Zhang J, Guo R, Wang H, Qiao X, Wang L, Zheng G. Fate alteration of bone marrow-derived macrophages ameliorates kidney fibrosis in murine model of unilateral ureteral obstruction. Nephrol Dial Transplant. 2018 Dec 24. doi: 10.1093/ndt/gfy381. [Epub ahead of print] PubMed PMID: 30590718.
15: Huang Z, Yang M, Li Y, Yang F, Feng Y. Exosomes Derived from Hypoxic Colorectal Cancer Cells Transfer Wnt4 to Normoxic Cells to Elicit a Prometastatic Phenotype. Int J Biol Sci. 2018 Nov 13;14(14):2094-2102. doi: 10.7150/ijbs.28288. eCollection 2018. PubMed PMID: 30585272; PubMed Central PMCID: PMC6299371.
16: Ring A, Nguyen C, Smbatyan G, Tripathy D, Yu M, Press M, Kahn M, Lang JE. CBP/β-Catenin/FOXM1 Is a Novel Therapeutic Target in Triple Negative Breast Cancer. Cancers (Basel). 2018 Dec 19;10(12). pii: E525. doi: 10.3390/cancers10120525. PubMed PMID: 30572639; PubMed Central PMCID: PMC6315782.
17: Chan LS, Man OY, Kwok HH, Chen L, Chan KC, Lung HL, Ngan RK, Wong RN, Lo KW, Lee AW, Tsao GS, Kahn M, Lung ML, Mak NK. The Wnt modulator ICG 001 mediates the inhibition of nasopharyngeal carcinoma cell migration in vitro via the miR 150/CD44 axis. Int J Oncol. 2019 Mar;54(3):1010-1020. doi: 10.3892/ijo.2018.4664. Epub 2018 Dec 12. PubMed PMID: 30569106.
18: Itaba N, Noda I, Oka H, Kono Y, Okinaka K, Yokobata T, Okazaki S, Morimoto M, Shiota G. Hepatic cell sheets engineered from human mesenchymal stem cells with a single small molecule compound IC-2 ameliorate acute liver injury in mice. Regen Ther. 2018 Aug 24;9:45-57. doi: 10.1016/j.reth.2018.07.001. eCollection 2018 Dec. PubMed PMID: 30525075; PubMed Central PMCID: PMC6222293.
19: Li KL, Zhang L, Yang XM, Fang Q, Yin XF, Wei HM, Zhou T, Li YB, Chen XL, Tang F, Li YH, Chang JF, Li W, Sun F. Histone acetyltransferase CBP-related H3K23 acetylation contributes to courtship learning in Drosophila. BMC Dev Biol. 2018 Nov 20;18(1):20. doi: 10.1186/s12861-018-0179-z. PubMed PMID: 30458702; PubMed Central PMCID: PMC6247617.
20: Nishikawa K, Osawa Y, Kimura K. Wnt/β-Catenin Signaling as a Potential Target for the Treatment of Liver Cirrhosis Using Antifibrotic Drugs. Int J Mol Sci. 2018 Oct 10;19(10). pii: E3103. doi: 10.3390/ijms19103103. Review. PubMed PMID: 30308992; PubMed Central PMCID: PMC6213128.

Explore Compound Types